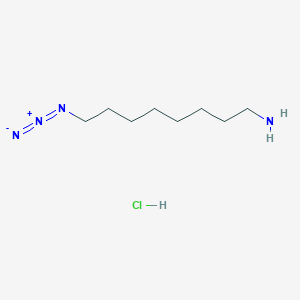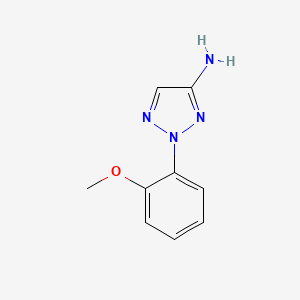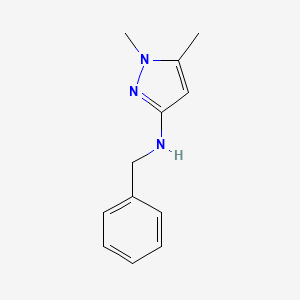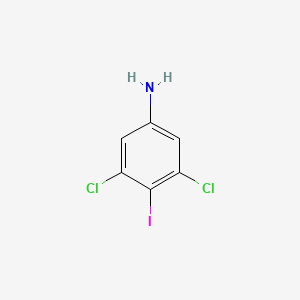
4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide is a chemical compound with the molecular formula C10H14NO•HBr It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group and a methoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methoxy-2,3-dihydro-1H-inden-5-amin-hydrobromid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 4-Methoxy-2,3-dihydro-1H-inden.
Aminierung: Das Indenderivat wird unter geeigneten Bedingungen mit Ammoniak oder einer Aminquelle aminiert, um die Aminogruppe einzuführen.
Hydrobromidbildung: Das resultierende Amin wird dann mit Bromwasserstoffsäure behandelt, um das Hydrobromidsalz zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, effizienten Katalysatoren und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methoxy-2,3-dihydro-1H-inden-5-amin-hydrobromid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile unter sauren oder basischen Bedingungen umfassen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3-dihydro-1H-inden-5-amin-hydrobromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.
Medizin: Es werden laufend Forschungen zu seinen potenziellen therapeutischen Anwendungen durchgeführt, beispielsweise bei der Behandlung von neurologischen Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt in chemischen Herstellungsprozessen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methoxy-2,3-dihydro-1H-inden-5-amin-hydrobromid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxy-2,3-dihydro-1H-inden-2-amin: Eine ähnliche Verbindung mit einer anderen Position der Aminogruppe.
5-Methoxy-2,3-dihydro-1H-inden: Fehlt die Aminogruppe, aber es hat eine ähnliche Struktur.
2,3-Dihydro-1H-inden: Der Stammkohlenwasserstoff ohne die Methoxy- oder Aminogruppen.
Einzigartigkeit
4-Methoxy-2,3-dihydro-1H-inden-5-amin-hydrobromid ist einzigartig aufgrund der spezifischen Positionierung der Methoxy- und Aminogruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es wertvoll für gezielte Forschung und Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C10H14BrNO |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
4-methoxy-2,3-dihydro-1H-inden-5-amine;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c1-12-10-8-4-2-3-7(8)5-6-9(10)11;/h5-6H,2-4,11H2,1H3;1H |
InChI-Schlüssel |
QTEFVHYKMIGAEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1CCC2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)



![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)

![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)

![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)
